1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine
Description
The compound 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine features a piperazine core substituted with a 3-fluorobenzoyl group at the 1-position and a 1-phenyl-1,2,3-triazol-5-ylmethyl moiety at the 4-position. This dual substitution confers unique physicochemical and pharmacological properties. The fluorine atom on the benzoyl group enhances electronegativity and metabolic stability, while the triazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-17-6-4-5-16(13-17)20(27)25-11-9-24(10-12-25)15-19-14-22-23-26(19)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRRTFJXLPYVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazol-5-ylidenes, have been reported to act as single-electron donors in catalytic organic reduction reactions.
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through a single-electron transfer mechanism. This interaction could result in changes to the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a piperazine moiety in its structure suggests that it may have favorable pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of drug substances.
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level.
Scientific Research Applications
Chemical Synthesis
The synthesis of 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine involves several key steps that utilize various reagents and conditions. The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent acylation reactions.
Key Steps in Synthesis:
- Formation of Triazole: The initial step typically involves the reaction of phenyl azide with an appropriate alkyne to form the triazole structure.
- Acylation Reaction: The triazole compound is then acylated using 3-fluorobenzoyl chloride to introduce the fluorobenzoyl group.
- Piperazine Linkage: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.
This synthetic pathway allows for the generation of derivatives that may exhibit enhanced biological activity.
Research indicates that this compound exhibits significant pharmacological properties. Studies have highlighted its potential as an antipsychotic agent due to its ability to modulate neurotransmitter systems.
Pharmacological Properties:
- Antipsychotic Effects: Similar compounds have shown promise in treating schizophrenia and other psychotic disorders by acting on dopamine receptors .
- Antimicrobial Activity: The triazole moiety is known for its antifungal properties, suggesting potential applications in treating fungal infections .
Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications:
Potential Therapeutic Uses:
- Mental Health Disorders: Due to its antipsychotic-like profile, further research could lead to its use in managing conditions like schizophrenia or bipolar disorder.
- Infectious Diseases: Its antimicrobial properties may be explored for developing new treatments against resistant strains of fungi or bacteria.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds with promising results:
These findings underscore the importance of continuing research into this compound's pharmacological profile and therapeutic potential.
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound involves sequential functionalization of the piperazine core. Key steps include:
Step 1: Formation of the Piperazine-Triazole Hybrid
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize the 1,2,3-triazole ring. For example, propargyl bromide reacts with a piperazine derivative (e.g., 1-benzylpiperazine) in THF under nitrogen, followed by reaction with phenyl azide to form the 1,4-disubstituted triazole-piperazine hybrid .
-
Optimization : Microwave-assisted methods improve regioselectivity and yield (>90%) by reducing side products like dibenzylated piperazine .
Step 2: Acylation with 3-Fluorobenzoyl Chloride
-
The piperazine nitrogen is acylated using 3-fluorobenzoyl chloride in the presence of a base (e.g., NaH or EtN). This step typically proceeds in anhydrous THF or DCM at 0–25°C .
-
Challenges : Competitive acylation at both piperazine nitrogens is mitigated by using stoichiometric control or protecting groups .
Representative Reaction Scheme
text1. Piperazine + Propargyl bromide → Propargyl-piperazine intermediate 2. Intermediate + Phenyl azide → Triazole-piperazine hybrid (CuAAC) 3. Hybrid + 3-Fluorobenzoyl chloride → Target compound
Key Reaction Data
Reaction conditions and yields from analogous syntheses are summarized below:
Reactivity and Functionalization
-
Nucleophilic Substitution : The fluorobenzoyl group undergoes selective nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the meta-position relative to the carbonyl group .
-
Triazole Modifications : The 1,2,3-triazole ring participates in Huisgen cycloadditions or metal-catalyzed cross-couplings, enabling further derivatization .
Stability and Degradation
-
Hydrolytic Stability : The fluorobenzoyl group resists hydrolysis under acidic conditions (pH 3–6) but degrades in strong bases (pH >10) .
-
Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the triazole-piperazine bond .
Biological and Pharmacological Relevance
-
Target Engagement : Piperazine-triazole hybrids exhibit activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase, with IC values in the µM range .
-
Structure-Activity Relationships (SAR) :
Analytical Characterization
-
NMR : H NMR signals for the triazole methylene protons appear at δ 3.40–3.45 ppm, while the fluorobenzoyl carbonyl carbon resonates at δ 163–166 ppm in C NMR .
-
HRMS : [M+H] calculated for CHFNO: 394.1684; observed: 394.1686 .
Industrial and Regulatory Considerations
-
Patent Activity : Piperazine-triazole derivatives are patented as inhibitors of stearoyl-CoA desaturase (SCD) and antimicrobial agents .
-
Regulatory Status : Fluorinated piperazines are listed under TSCA Section 12(b) for export notification .
This compound’s synthesis and reactivity highlight its versatility in medicinal chemistry. Further studies should explore its applications in multitarget drug discovery and optimized delivery systems.
Comparison with Similar Compounds
Structural Analogues with Triazolylmethyl-Piperazine Motifs
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects : The 3-fluorobenzoyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to unsubstituted analogues like the dihydrochloride salt in , which has higher aqueous solubility due to ionic character.
Analogues with Acylated Piperazine Cores
Table 2: Acylated Piperazine Derivatives
Key Observations:
- Acyl Group Impact : The 3-fluorobenzoyl group may enhance blood-brain barrier penetration compared to furan-3-carbonyl (less electronegative) .
- Receptor Binding : Compounds like 1-(2-methoxyphenyl)piperazine derivatives show high dopamine D2 receptor affinity, suggesting that electron-donating groups (e.g., methoxy) on the acyl moiety improve target engagement .
Physicochemical and Spectral Comparisons
Table 3: Physicochemical Data
Key Observations:
- Triazole Proton Signals : The singlet at δ ~8.10 ppm in the target compound’s ¹H NMR aligns with triazole protons in , confirming structural consistency.
- Mass Spectrometry : HRMS data for the target compound (m/z 390.1) distinguishes it from analogues with simpler substituents (e.g., m/z 315.2 in ).
Q & A
Q. What are the key structural features of 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine, and how do they influence its reactivity?
The compound features three critical moieties:
- 3-Fluorobenzoyl group : Introduces electron-withdrawing effects via the fluorine atom, enhancing electrophilicity and influencing π-π stacking interactions with biological targets.
- 1,2,3-Triazole ring : Provides rigidity and participates in hydrogen bonding or dipole-dipole interactions, critical for binding affinity.
- Piperazine core : Enhances solubility and serves as a scaffold for functional group attachment.
These groups collectively affect steric hindrance, electronic distribution, and metabolic stability. For example, fluorination increases resistance to oxidative degradation .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A multi-step approach is typically used:
Nucleophilic substitution : Reacting 3-fluorobenzoyl chloride with piperazine to form the benzoylated intermediate.
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introducing the triazole moiety via click chemistry, ensuring regioselectivity and high yield.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity.
Key challenges include optimizing reaction time (6–12 hours) and catalyst loading (0.3–0.6 equiv. CuSO₄) to minimize byproducts .
Q. How is the compound characterized post-synthesis?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzoyl proton signals at δ 7.4–7.6 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 395.15).
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold).
Cross-referencing with synthetic intermediates ensures structural fidelity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazole ring formation?
- Solvent selection : A 1:2 H₂O:DCM mixture balances solubility and reaction kinetics .
- Catalyst system : Sodium ascorbate (0.6 equiv.) reduces Cu(II) to Cu(I) in situ, enhancing cycloaddition efficiency.
- Temperature control : Room temperature minimizes side reactions (e.g., alkyne dimerization).
- Azide excess : Using 1.2 equiv. of azide derivatives drives the reaction to completion. Post-reaction, extraction with ethyl acetate (3×15 mL) and drying over Na₂SO₄ improve recovery .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–48 hours), and DMSO concentrations (≤0.1% v/v).
- Structural analogs : Compare activity of derivatives lacking the triazole or fluorobenzoyl group to isolate pharmacophoric contributions.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies across protein conformers (e.g., kinase vs. GPCR targets) .
Q. How can computational methods predict the compound’s metabolic stability?
- In silico tools : Use SwissADME to estimate cytochrome P450 interactions (e.g., CYP3A4/2D6 susceptibility).
- Metabolite prediction : Rule-based systems (e.g., Meteor) highlight potential oxidation sites (e.g., piperazine N-dealkylation).
- MD simulations : Assess stability of the triazole-fluorobenzoyl interaction under physiological pH (e.g., 7.4) .
Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
- Dose matrix : Test 4×4 concentration grids (e.g., 0.1–10 μM compound + 0.5–5 μM cisplatin).
- Mechanistic studies : Flow cytometry (apoptosis) and Western blotting (caspase-3 activation) validate synergistic pathways .
Methodological Considerations
Q. How to resolve discrepancies in crystallographic data for structural analogs?
Q. What protocols ensure compound stability during long-term storage?
Q. How to design SAR studies focusing on the triazole moiety?
- Analog synthesis : Replace triazole with tetrazole or imidazole to assess ring size/electronic effects.
- Biological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR vs. VEGFR2).
- QSAR models : Use CoMFA/CoMSIA to correlate triazole substituents (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
